6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13262882
InChI: InChI=1S/C27H22O6/c1-30-20-12-10-18(11-13-20)23(28)17-32-21-14-15-22-26(16-21)33-25(27(22)29)9-5-7-19-6-3-4-8-24(19)31-2/h3-16H,17H2,1-2H3/b7-5+,25-9-
SMILES: COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4OC)O3
Molecular Formula: C27H22O6
Molecular Weight: 442.5 g/mol

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one

CAS No.:

Cat. No.: VC13262882

Molecular Formula: C27H22O6

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one -

Specification

Molecular Formula C27H22O6
Molecular Weight 442.5 g/mol
IUPAC Name (2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C27H22O6/c1-30-20-12-10-18(11-13-20)23(28)17-32-21-14-15-22-26(16-21)33-25(27(22)29)9-5-7-19-6-3-4-8-24(19)31-2/h3-16H,17H2,1-2H3/b7-5+,25-9-
Standard InChI Key KOFWIWVSKFDSOD-ZGNHWWDDSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/O3
SMILES COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4OC)O3
Canonical SMILES COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4OC)O3

Introduction

The compound 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one is a complex organic molecule that combines various functional groups, including a benzofuran core, an ether linkage, and a propenylidene moiety. This compound is of interest due to its potential applications in pharmaceuticals and materials science, given its structural complexity and the presence of methoxy and oxo groups, which can influence its biological activity and physical properties.

Synthesis Overview

The synthesis of such a compound typically involves multiple steps, including the formation of the benzofuran core, the introduction of the ether linkage, and the incorporation of the propenylidene group. The synthesis might start with the preparation of key intermediates, such as 4-methoxyphenylacetic acid derivatives and 2-methoxyphenylpropenals, which can be combined through condensation reactions to form the desired structure.

3.1. Spectroscopic Characterization

The structural characterization of 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one would typically involve spectroscopic techniques such as IR, NMR (1^1H and 13^{13}C), and mass spectrometry.

  • IR Spectroscopy: Expected absorption bands include those for the C=O groups (around 1650-1750 cm1^{-1}), the C=C bonds (around 1600-1650 cm1^{-1}), and the ether linkage (around 1000-1300 cm1^{-1}).

  • NMR Spectroscopy: 1^1H NMR would show signals for the aromatic protons, methoxy groups, and the olefinic protons. 13^{13}C NMR would provide information on the carbon skeleton, including the carbonyl carbons and the aromatic carbons.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight, and fragmentation patterns could provide insights into the structure.

Potential Applications

Given its structural complexity, 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one could have potential applications in:

  • Pharmaceuticals: The presence of methoxy and oxo groups may confer biological activity, such as antioxidant or anti-inflammatory properties.

  • Materials Science: The compound's conjugated structure could make it useful in optoelectronic materials.

Data Table: Expected Spectroscopic Data

Spectroscopic MethodExpected Signals/Peaks
IR SpectroscopyC=O: 1650-1750 cm1^{-1}, C=C: 1600-1650 cm1^{-1}, C-O-C: 1000-1300 cm1^{-1}
1^1H NMRAromatic protons: 6.5-8.5 ppm, Methoxy protons: 3.5-4.5 ppm, Olefinic protons: 5.5-7.5 ppm
13^{13}C NMRCarbonyl carbons: 160-180 ppm, Aromatic carbons: 100-150 ppm, Methoxy carbons: 50-60 ppm
Mass SpectrometryMolecular ion peak corresponding to the molecular weight

This table provides a general outline of what might be expected from spectroscopic analysis, but actual data would depend on the specific synthesis and purification of the compound.

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